1-(3-Bromo-5-methylpyridin-2-yl)ethanamine
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Overview
Description
1-(3-Bromo-5-methylpyridin-2-yl)ethanamine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol It is a derivative of pyridine, characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 5th position of the pyridine ring, along with an ethanamine group attached to the 2nd position
Preparation Methods
The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling with arylboronic acids to form the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Bromo-5-methylpyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the ethanamine group to an ethyl group using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex pyridine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromo-5-methylpyridin-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: It is used in the development of novel materials, including liquid crystals and organic semiconductors, due to its unique electronic properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final pharmaceutical product derived from this compound .
Comparison with Similar Compounds
1-(3-Bromo-5-methylpyridin-2-yl)ethanamine can be compared with other similar compounds, such as:
1-(3-Bromo-5-methylpyridin-2-yl)piperazine: This compound has a piperazine ring instead of an ethanamine group, which may alter its biological activity and chemical reactivity.
N-(Pyridin-2-yl)amides: These compounds have an amide group attached to the pyridine ring, which can influence their pharmacological properties and synthetic applications.
Properties
IUPAC Name |
1-(3-bromo-5-methylpyridin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5-3-7(9)8(6(2)10)11-4-5/h3-4,6H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCQDDUFDOHGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(C)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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